molecular formula C21H14N2O4S2 B4540137 2-(benzylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one

2-(benzylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one

Cat. No. B4540137
M. Wt: 422.5 g/mol
InChI Key: KEODFKMMHZIOSC-ATVHPVEESA-N
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Description

Synthesis Analysis

The synthesis of related thiazole derivatives typically involves multi-step chemical reactions, starting from foundational compounds like nitrofuran. Mohammadhosseini et al. (2009) detailed the synthesis of 2-[(substituted benzyl)thio]-5-(5nitro-2-furyl)-1,3,4-thiadiazoles, determining structures using spectroscopic methods, including mass spectrometry and nuclear magnetic resonance, indicative of the complex synthesis process these molecules undergo (Mohammadhosseini et al., 2009).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using X-ray crystallography and spectroscopic techniques, which reveal intricate details about their geometric configuration and atomic connectivity. For instance, Beloglazkina et al. (2007) explored the structure of related thiazole compounds through X-ray analysis, providing insight into their molecular architecture and electron distribution, which is crucial for understanding the behavior and reactivity of the target compound (Beloglazkina et al., 2007).

Chemical Reactions and Properties

Thiazole derivatives engage in a variety of chemical reactions, including cycloadditions, electrophilic substitutions, and complexation with metals, which are instrumental in further derivatization or application of these compounds. The reactivity pattern of these molecules can be attributed to their functional groups, as shown in studies like those by Androsov and Neckers (2007), who demonstrated the synthesis of N-substituted indole-2-thiols from thiadiazole precursors, indicating the versatile chemical behavior of thiazole derivatives (Androsov & Neckers, 2007).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystalline structure are crucial for the application and handling of these compounds. Spectroscopic studies, like those by Matwijczuk et al. (2016), on similar thiazole derivatives in various solvents provide valuable data on molecular aggregation, fluorescence, and solvatochromic effects, which are essential for understanding the physical behavior of these molecules (Matwijczuk et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles, electrophiles, and radicals, determine the utility of these compounds in synthesis and their stability. The electrophilic and nucleophilic sites within the molecule govern its reactions, as detailed in the synthesis and reactivity studies of related thiazole compounds. Theoretical and experimental studies, such as those by Amiri et al. (2016), on the electronic structure and spectroscopic characterization, contribute to a deeper understanding of the chemical properties of thiazole derivatives (Amiri et al., 2016).

properties

IUPAC Name

(4Z)-2-benzylsulfanyl-4-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4S2/c24-20-17(22-21(29-20)28-13-14-6-2-1-3-7-14)12-15-10-11-19(27-15)16-8-4-5-9-18(16)23(25)26/h1-12H,13H2/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEODFKMMHZIOSC-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC2=N/C(=C\C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/C(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
2-(benzylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
2-(benzylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one
Reactant of Route 4
2-(benzylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one

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